(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione
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Description
Synthesis Analysis
The synthesis of “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” involves a click chemistry reaction . The reaction involves the use of 1H-indole-3-carbaldehyde and propargyl bromide in the presence of K2CO3 in dry DMF under reflux for 2 hours . This leads to the formation of an intermediate compound, which is then subjected to a cycloaddition with 1-azido-2-methyl-3-nitrobenzene under click chemistry reaction conditions .Physical And Chemical Properties Analysis
“(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” is a crystalline compound with a melting point of 271.4 °C . Thermogravimetry shows that the substance is stable up to 290 °C with two-step degradation . The thermal degradation of the compound follows zero-order kinetics and has an activation energy of 144.7 kJ mol .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activities . For example, certain indole derivatives have shown inhibitory activity against influenza A . This suggests that “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” could potentially be explored for its antiviral properties.
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . They have been found to inhibit the growth of cancer cells, suggesting that “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” could be explored for its anticancer properties.
Anti-HIV Activity
Certain indole derivatives have been found to possess anti-HIV activities . This suggests that “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been reported to have antioxidant properties . They could potentially be used to combat oxidative stress in the body.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activities . This suggests that “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Certain indole derivatives have been found to possess antitubercular activities . This suggests that “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have also been reported to have antidiabetic properties . They could potentially be used in the treatment of diabetes.
properties
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3H-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJSNHOKJLPCW-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)S3)O)/C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione |
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